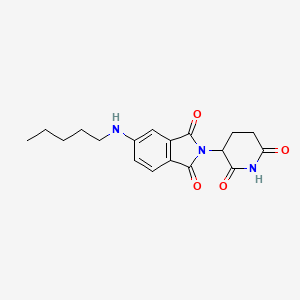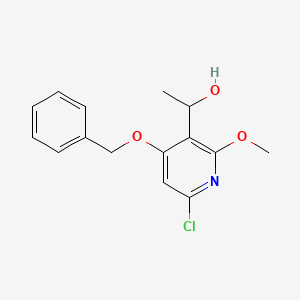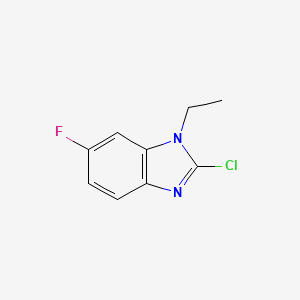![molecular formula C21H23F3N4O4 B13912434 2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is a complex organic compound that features a benzo[d]isoxazole core, a pyrazine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid typically involves multiple steps:
Formation of the benzo[d]isoxazole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a nitrobenzene derivative, under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrazine ring: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyrazine boronic acid derivative and a halogenated benzo[d]isoxazole intermediate.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isoxazole-6-carboxylic acid derivatives, while reduction could produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest that it may interact with enzymes, receptors, or other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structural properties may impart specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acetic acid moiety.
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)butanoic acid: This compound has a butanoic acid moiety, providing a longer carbon chain compared to the acetic acid derivative.
Uniqueness
The uniqueness of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid lies in its specific combination of structural features, including the benzo[d]isoxazole core, the pyrazine ring, and the trifluoromethyl group. These features may impart unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C21H23F3N4O4 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
2-[5-[methyl-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propyl]amino]pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C21H23F3N4O4/c1-3-5-14-16(7-6-15-19(14)32-27-20(15)21(22,23)24)31-9-4-8-28(2)17-12-25-13(11-26-17)10-18(29)30/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,29,30) |
Clave InChI |
YOZGUTZZNGXRCT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCN(C)C3=NC=C(N=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


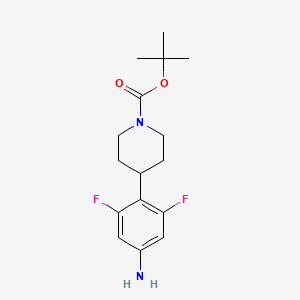
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
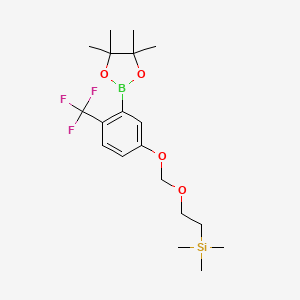
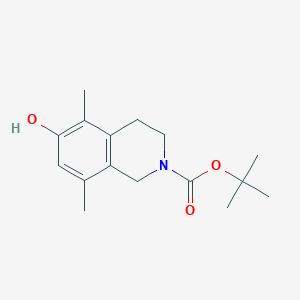

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
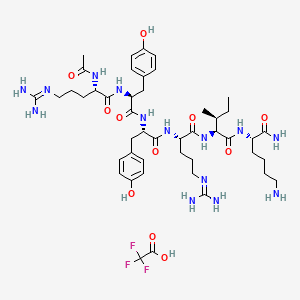

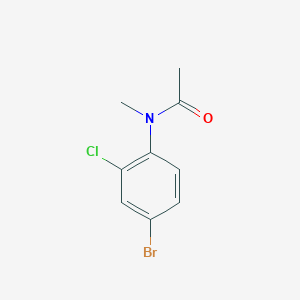
![tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B13912408.png)
